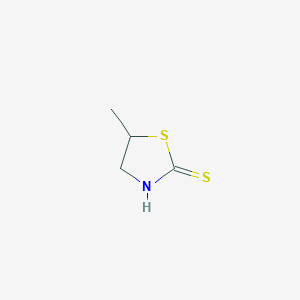

5-Methylthiazolidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

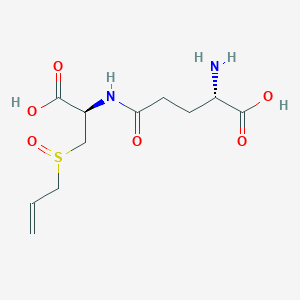

La 5-Metiltiazolidina-2-tiona es un compuesto heterocíclico caracterizado por un anillo de cinco miembros que contiene átomos de azufre y nitrógeno. Este compuesto forma parte de la familia de las tiazolidinas, que son conocidas por sus diversas actividades biológicas y farmacológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 5-Metiltiazolidina-2-tiona se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de N-metiletilamina con disulfuro de carbono. Esta reacción típicamente ocurre bajo condiciones controladas, como en presencia de un disolvente como la dimetilformamida (DMF) y un catalizador . La reacción procede a través de la formación de un ditiocarbamato intermedio, que se cicla para formar el anillo de tiazolidina.

Métodos de producción industrial: La producción industrial de 5-Metiltiazolidina-2-tiona a menudo emplea rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los principios de la química verde, como el reciclaje de disolventes y la recuperación de catalizadores, se están integrando cada vez más en los procesos industriales para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-Metiltiazolidina-2-tiona se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones, dependiendo del agente oxidante y las condiciones.

Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un grupo tiol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones suaves.

Principales productos formados:

Oxidación: Sulfoxidos y sulfones.

Reducción: Tioles.

Sustitución: Varias tiazolidinas sustituidas.

4. Aplicaciones en investigación científica

La 5-Metiltiazolidina-2-tiona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.

Biología: El compuesto exhibe propiedades antimicrobianas y antioxidantes, lo que lo hace útil en estudios biológicos.

Medicina: Tiene posibles aplicaciones terapéuticas, incluyendo como un agente antiinflamatorio y anticancerígeno.

Industria: Se utiliza en la producción de aceleradores de caucho y como un inhibidor de la corrosión

Aplicaciones Científicas De Investigación

5-Methylthiazolidine-2-thione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of rubber accelerators and as a corrosion inhibitor

Mecanismo De Acción

El mecanismo de acción de la 5-Metiltiazolidina-2-tiona implica su interacción con varios objetivos moleculares. El átomo de azufre en el anillo de tiazolidina puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, modulando su actividad. Esta interacción puede conducir a la inhibición de enzimas específicas, como la xantina oxidasa, que participa en la producción de ácido úrico . Además, las propiedades antioxidantes del compuesto se atribuyen a su capacidad para eliminar radicales libres y proteger las células del daño oxidativo .

Compuestos similares:

N-Metil-2-tiazolidina-tiona: Comparte una estructura de anillo de tiazolidina similar, pero con diferentes sustituyentes.

Tiazolidina-2-tiona: El compuesto principal sin el grupo metilo en la posición 5.

Tiazolidin-4-ona: Otro derivado de tiazolidina con un grupo carbonilo en la posición 4.

Unicidad: La 5-Metiltiazolidina-2-tiona es única debido a la presencia del grupo metilo en la posición 5, que puede influir en su reactividad y actividad biológica. Esta modificación estructural puede mejorar su estabilidad y selectividad en diversas aplicaciones en comparación con sus análogos .

Comparación Con Compuestos Similares

N-Methyl-2-thiazolidinethione: Shares a similar thiazolidine ring structure but with different substituents.

Thiazolidine-2-thione: The parent compound without the methyl group at the 5-position.

Thiazolidin-4-one: Another thiazolidine derivative with a carbonyl group at the 4-position.

Uniqueness: 5-Methylthiazolidine-2-thione is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. This structural modification can enhance its stability and selectivity in various applications compared to its analogs .

Propiedades

Número CAS |

1437-90-7 |

|---|---|

Fórmula molecular |

C4H7NS2 |

Peso molecular |

133.2 g/mol |

Nombre IUPAC |

5-methyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C4H7NS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) |

Clave InChI |

OIKWJUAGJHMOOM-UHFFFAOYSA-N |

SMILES canónico |

CC1CNC(=S)S1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.